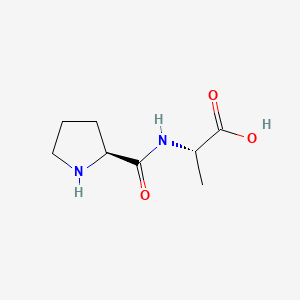
脯氨酸
描述
“Pro-ala” refers to a dipeptide composed of the amino acids proline (Pro) and alanine (Ala). Dipeptides are molecules composed of two amino acids joined by a single peptide bond . They play various roles in biological systems, including cell signaling and metabolism .
Synthesis Analysis
The synthesis of “Pro-ala” can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acid components are sequentially added to a growing peptide chain, which is anchored to insoluble polymer beads .
Molecular Structure Analysis
The molecular structure of “Pro-ala” consists of the amino acids proline and alanine linked by a peptide bond. The molecular weight of “Pro-ala” is 186.21 Da .
Chemical Reactions Analysis
The Pro12Ala polymorphism in the PPARG gene has been associated with the development of diabetic nephropathy in Chinese Type 2 Diabetic Patients . The Pro12Ala polymorphism exhibited increased resistance to oxidative stress .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pro-ala” would depend on its specific molecular structure. As a dipeptide, it would have properties common to peptides, such as the ability to participate in peptide-specific reactions like peptide bond formation or cleavage .
科学研究应用
1. 对膜蛋白结构的影响
脯氨酸在 α 螺旋中引入已知的断点,影响跨膜肽的几何形状和动力学。对 WALP19 跨膜肽的研究表明,脯氨酸的存在会导致螺旋扭曲,并可能影响膜蛋白的功能作用 (Thomas 等,2009)。
2. 参与病毒蛋白
4-羟脯氨酸是脯氨酸的衍生物,存在于植物中的某些富含脯氨酸的蛋白质中,也存在于病毒蛋白中。脯氨酸丰富的重复序列 (Pro-Ala-Pro-Lys) 已被确认为羟基化的良好底物,表明脯氨酸在病毒蛋白结构和功能中的潜在作用 (Eriksson 等,1999)。
3. 在多肽折叠中的作用
多肽中富含脯氨酸和丙氨酸的区域(例如丙酮酸脱氢酶多酶复合体中的区域)表现出显着的构象灵活性和被认为对酶催化至关重要。这些区域不是无规卷曲,而是具有结构化但无序的性质 (Radford 等,1989)。
4. 脯氨酸在 α 螺旋中的位置偏好
脯氨酸在 α 螺旋中显示出很高的位置偏好,影响这些结构的稳定性。它具有很高的倾向位于 α 螺旋的 N 端,影响它们的几何形状和氢键形成 (Kim & Kang, 1999)。
5. 脯氨酸在酶催化活性中的作用
脯氨酸的存在可以影响酶(例如脯氨酰-tRNA 合成酶)的内部动力学,影响它们的催化功能。脯氨酸附近的结构元件可以参与促进氨基酸结合和催化的运动 (Sanford 等,2012)。
作用机制
Target of Action
The primary target of Proline-Alanine (Pro-Ala) is the cardiac myosin binding protein-C (cMyBP-C), an accessory protein found in the A-bands of vertebrate sarcomeres . The Pro-Ala rich region of cMyBP-C has been implicated in human cMyBP-C, suggesting that Pro-Ala plays a crucial role in the function of this protein .
Mode of Action
Proline-Alanine interacts with its target, cMyBP-C, by accelerating cross-bridge cycling rates through phosphorylation-mediated interactions potentially between the M-domain and myosin S2 and/or actin . This interaction activates actomyosin interactions in the absence of calcium .
Biochemical Pathways
Proline-Alanine affects the biochemical pathways related to the function of cMyBP-C. The Pro-Ala rich region of cMyBP-C contributes to the observed functional differences in human versus mouse cMyBP-C isoforms . This suggests that the Pro-Ala region may be important in matching contractile speed to cardiac function across species .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence have gained significant interest in predicting the pharmacokinetic properties of small molecules .
Result of Action
The molecular and cellular effects of Proline-Alanine’s action are primarily related to its interaction with cMyBP-C. This interaction can activate tension generation and increase the rate of force redevelopment in permeabilized myocytes in the absence of calcium . This suggests that Proline-Alanine may play a role in cardiac function.
未来方向
The future directions of “Pro-ala” research could involve further exploration of its role in biological systems and potential therapeutic applications. For instance, research into the Pro12Ala polymorphism could yield insights into the prevention and treatment of diseases like diabetes . Additionally, the development of new synthesis methods could improve the efficiency and scalability of “Pro-ala” production .
属性
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJDCNGZFDUNR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6422-36-2 | |
| Record name | L-Prolyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of Pro-Ala?
A1: Pro-Ala is a dipeptide composed of the amino acids proline (Pro) and alanine (Ala) linked by a peptide bond.
Q2: Are there spectroscopic data available for Pro-Ala and related peptides?
A2: Yes, several studies have employed spectroscopic techniques to characterize Pro-Ala-containing peptides. For instance, circular dichroism (CD) spectroscopy has been used to investigate the secondary structure of these peptides, revealing conformational changes upon modifications such as D-amino acid substitutions. [] Additionally, 1H-NMR spectroscopy has provided insights into the conformation and flexibility of cyclic peptides containing Pro-Ala sequences. [] Mass spectrometry techniques, including MALDI-TOF and ESI-MS, have been crucial for determining the molecular weight and analyzing fragmentation patterns of Pro-Ala-containing peptides. [, , , ]
Q3: How does the presence of proline influence the conformation of peptides containing Pro-Ala?
A3: Proline, with its cyclic structure, introduces rigidity into peptide chains. Studies using 13C-NMR spectroscopy on model tetrapeptides demonstrated that the alanine preceding proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. [] This effect highlights proline's influence on the conformational preferences of neighboring amino acids.
Q4: What is known about the biological activity of Pro-Ala-containing peptides?
A4: Research indicates that peptides containing the Pro-Ala sequence exhibit a range of biological activities. For instance, a Pro-Ala-rich region in cardiac myosin binding protein-C (cMyBP-C) has been linked to species-specific differences in contractile speed, suggesting a role in regulating muscle contraction. [] Furthermore, some studies highlight the potential of Pro-Ala-containing peptides as antioxidants. For example, the tetrapeptide Pro-Ala-Gly-Tyr (PAGY) isolated from amur sturgeon fish gelatin exhibited antioxidant activity in DPPH and ABTS assays. [, ] Researchers are actively exploring the synthesis and evaluation of PAGY analogs for enhanced antioxidant properties. [, ]
Q5: Are there any studies investigating the in vivo effects of Pro-Ala-containing peptides?
A5: Yes, researchers have explored the in vivo effects of certain Pro-Ala-containing peptides. Notably, a study on rats demonstrated that oral ingestion of AP collagen peptide, which releases Gly-Pro-Hyp during digestion, could alleviate H2O2-induced dermal fibroblast aging. [] This finding suggests potential benefits of specific Pro-Ala-containing peptides in skin health.
Q6: Have Pro-Ala-containing peptides been explored for their potential in treating diseases?
A6: While direct therapeutic applications of Pro-Ala itself are not extensively documented, studies on related peptides suggest potential avenues for future research. For instance, the peptide Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH has been proposed as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and infectious diseases. [] Similarly, the peptide Ac-Ser-Pro-Tyr-Ser-Ser-Asp-Thr-Thr-Pro-Ala-Ala-Phe-Ala-Tyr-NH has been investigated for its potential in treating similar conditions. []
Q7: Are there any known enzymes that specifically target Pro-Ala bonds?
A7: Pro-Ala bonds, like other peptide bonds, can be cleaved by various proteases. While there might not be enzymes exclusively specific to Pro-Ala, certain proteases exhibit a preference for cleaving at or near proline residues. For example, prolinase is an enzyme known to cleave dipeptides with proline at the carboxyl terminus, such as Pro-Ala. [] Dipeptidyl peptidase IV, on the other hand, prefers proline at the penultimate position from the amino terminus, as seen in its action on peptides like Phe-Pro-Ala. [, ]
Q8: How does the presence of Pro-Ala influence the stability of peptides against enzymatic degradation?
A8: The presence of proline, with its rigid structure, can impact the susceptibility of peptides to enzymatic degradation. Studies have shown that incorporating D-amino acids, including D-Leu, into peptides like Leu-Gly-Pro-Ala can enhance their stability against collagenolytic activity. [] This finding suggests that modifications around Pro-Ala sequences can be exploited to modulate peptide stability for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



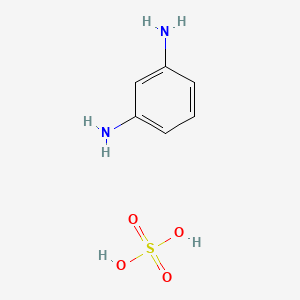
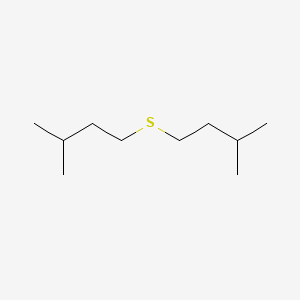
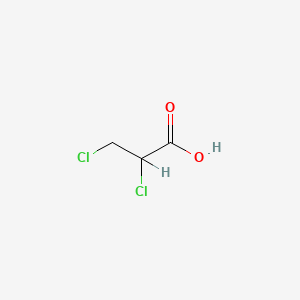
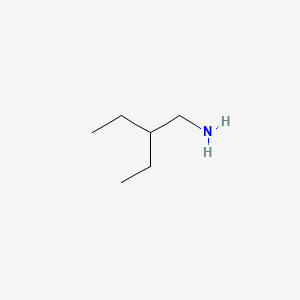
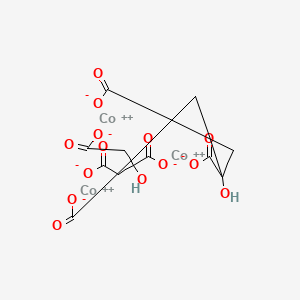
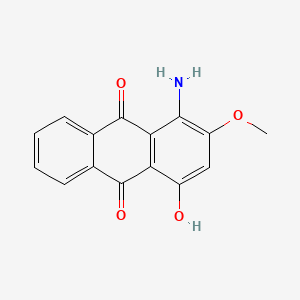
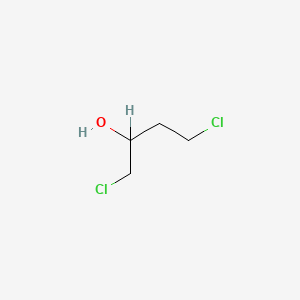
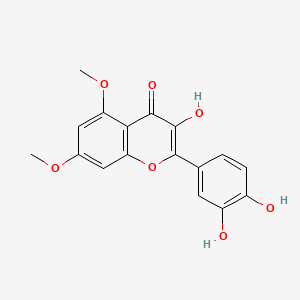
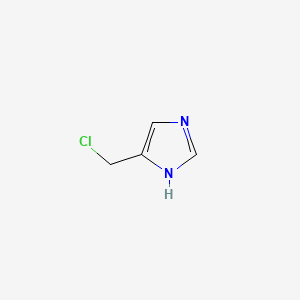
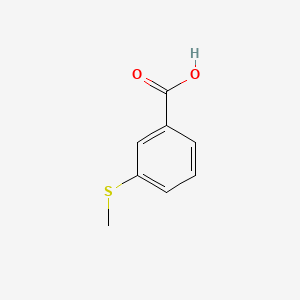
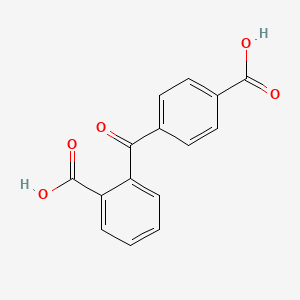
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)

